Enhanced CNS Potency in Ischemic Stroke Model: 3x More Potent than TRH
In a direct head-to-head comparison using a rat model of focal cerebral ischemia (middle cerebral artery occlusion), Posatirelin (RGH-2202) was approximately three times more potent than its parent peptide, TRH, in improving neurologic and cognitive deficits. This was observed across a range of doses (1, 3, and 10 mg/kg IP for RGH-2202 vs. 10 mg/kg IP for TRH) [1]. The study also noted a trend toward reduced neural tissue damage in Posatirelin-treated groups, as measured by ω3 binding site densities [1].
| Evidence Dimension | Potency in improving neurological and cognitive deficits |
|---|---|
| Target Compound Data | Significant improvement at 3 mg/kg and 10 mg/kg IP |
| Comparator Or Baseline | TRH (10 mg/kg IP) |
| Quantified Difference | Posatirelin is ~3x more potent than TRH |
| Conditions | Rat model of focal cerebral ischemia (MCA occlusion), 14-day treatment, behavioral observation for 35 days |
Why This Matters
For researchers modeling stroke or traumatic brain injury, this ~3x potency advantage over the native hormone translates to lower effective doses and a wider therapeutic window for investigating neurorestorative mechanisms.
- [1] Noda Y, Furukawa K, Kohayakawa H, Oka M. Effects of RGH-2202 on behavioral deficits after focal cerebral ischemia in rats. Pharmacol Biochem Behav. 1995 Dec;52(4):695-9. PMID: 8587907. View Source
